Facinicline hydrochloride

Vue d'ensemble

Description

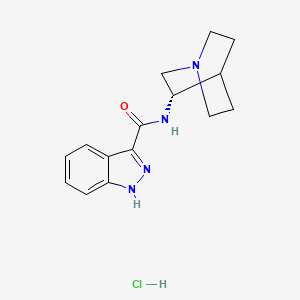

MEM-3454, également connu sous le nom de chlorhydrate de N-[(3S)-1-azabicyclo[2.2.2]oct-3-yl]-1H-indazole-3-carboxamide, est une petite molécule qui agit comme un agoniste partiel du récepteur nicotinique alpha-7. Ce récepteur est un récepteur hautement spécialisé présent dans le système nerveux central. MEM-3454 a montré un potentiel dans le traitement des déficits cognitifs associés à la maladie d’Alzheimer et à la schizophrénie .

Préparation Methods

La voie de synthèse du MEM-3454 implique plusieurs étapes, commençant par la préparation du noyau indazole. Les conditions de réaction comprennent généralement l’utilisation de solvants organiques et de catalyseurs pour faciliter la formation du produit souhaité. Les méthodes de production industrielle du MEM-3454 ne sont pas largement documentées, mais elles impliquent probablement l’optimisation de la voie de synthèse afin de maximiser le rendement et la pureté tout en minimisant les coûts et l’impact environnemental .

Chemical Reactions Analysis

MEM-3454 subit diverses réactions chimiques, notamment :

Oxydation : MEM-3454 peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels sur MEM-3454, ce qui peut modifier ses propriétés pharmacologiques.

Substitution : Les réactions de substitution peuvent introduire différents groupes fonctionnels dans la molécule de MEM-3454, ce qui peut améliorer son activité ou sa sélectivité. Les réactifs et les conditions couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d’hydrogène, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution. .

Scientific Research Applications

Chimie : MEM-3454 sert de composé modèle pour étudier les interactions des récepteurs nicotiniques alpha-7 avec les petites molécules.

Biologie : La recherche sur le MEM-3454 a permis de mieux comprendre le rôle des récepteurs nicotiniques alpha-7 dans la fonction cognitive et les troubles neurologiques.

Médecine : MEM-3454 s’est montré prometteur dans les essais cliniques pour le traitement des déficits cognitifs associés à la maladie d’Alzheimer et à la schizophrénie. .

Mechanism of Action

MEM-3454 exerce ses effets en agissant comme un agoniste partiel du récepteur nicotinique alpha-7. Ce récepteur est impliqué dans divers processus cognitifs, notamment la mémoire et l’apprentissage. En se liant au récepteur, MEM-3454 améliore son activité, ce qui conduit à une amélioration de la fonction cognitive. De plus, MEM-3454 possède des propriétés d’antagoniste du récepteur de la sérotonine 3, ce qui peut contribuer à ses effets thérapeutiques .

Comparison with Similar Compounds

MEM-3454 est unique par sa double activité d’agoniste partiel du récepteur nicotinique alpha-7 et d’antagoniste du récepteur de la sérotonine 3. Parmi les composés similaires, citons :

Autres agonistes du récepteur nicotinique alpha-7 : Divers autres composés ciblant le récepteur nicotinique alpha-7 ont été développés, mais la double activité de MEM-3454 le distingue de la plupart d’entre eux

Méthodes De Préparation

The synthetic route for MEM-3454 involves several steps, starting with the preparation of the indazole core. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods for MEM-3454 are not widely documented, but they likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact .

Analyse Des Réactions Chimiques

MEM-3454 undergoes various chemical reactions, including:

Oxidation: MEM-3454 can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups on MEM-3454, potentially altering its pharmacological properties.

Substitution: Substitution reactions can introduce different functional groups into the MEM-3454 molecule, potentially enhancing its activity or selectivity. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. .

Applications De Recherche Scientifique

Therapeutic Applications

-

Cognitive Disorders

- Alzheimer's Disease : Facinicline has been explored for its potential in treating Alzheimer's disease due to its ability to enhance cognition. Clinical trials have indicated improvements in memory and learning tasks in rodent models following administration .

- Schizophrenia : The drug is currently under investigation for its efficacy in alleviating cognitive deficits associated with schizophrenia. A randomized placebo-controlled study is ongoing to assess its impact on auditory evoked potentials, which are often diminished in affected patients .

- Neuroprotection

Cognitive Enhancement in Rodent Models

A study by Wallace et al. (2011) demonstrated that this compound improved object recognition memory in male Sprague-Dawley rats at doses ranging from 0.1 to 10 mg/kg administered orally. The study reported significant enhancements in cognitive performance, indicating the compound's potential utility in treating cognitive impairments .

Clinical Trials

Facinicline was co-developed by Roche and has undergone Phase 2 clinical trials targeting Alzheimer's disease and schizophrenia. However, progress has been limited, with some indications of discontinuation due to insufficient efficacy data .

Data Table: Summary of Key Research Findings

| Study Reference | Application Area | Model Used | Key Findings |

|---|---|---|---|

| Wallace et al. (2011) | Cognitive Disorders | Male Sprague-Dawley rats | Improved object recognition memory at doses of 0.1-10 mg/kg |

| Ongoing Study | Schizophrenia | Human participants | Investigating effects on auditory evoked potentials |

| BOC Sciences | Alzheimer's Disease | Clinical Trials | Phase 2 trials reported but with limited progress |

Mécanisme D'action

MEM-3454 exerts its effects by acting as a partial agonist of the nicotinic alpha-7 receptor. This receptor is involved in various cognitive processes, including memory and learning. By binding to the receptor, MEM-3454 enhances its activity, leading to improved cognitive function. Additionally, MEM-3454 has properties of a serotonin 3 receptor antagonist, which may contribute to its therapeutic effects .

Comparaison Avec Des Composés Similaires

MEM-3454 is unique in its dual activity as a nicotinic alpha-7 receptor partial agonist and serotonin 3 receptor antagonist. Similar compounds include:

Other nicotinic alpha-7 receptor agonists: Various other compounds targeting the nicotinic alpha-7 receptor have been developed, but MEM-3454’s dual activity sets it apart from many of these

Activité Biologique

Facinicline hydrochloride, also known as RG3487, is a novel compound recognized for its biological activity as a partial agonist of the nicotinic alpha-7 (α7) receptor and an antagonist of the serotonin 3 (5-HT3) receptor. This compound has garnered interest for its potential therapeutic applications, particularly in cognitive dysfunction associated with conditions such as Alzheimer's disease and schizophrenia.

This compound exhibits dual pharmacological effects:

- Partial Agonism at α7 nAChR : It activates the α7 nicotinic acetylcholine receptors, which are implicated in cognitive processes. The compound has a binding affinity (Ki) of 6 nM for the α7 receptor, indicating a strong interaction that can enhance cognitive functions and sensorimotor gating in preclinical models .

- Antagonism at 5-HT3 Receptors : Facinicline also acts as an antagonist at the 5-HT3 receptor with a Ki of 1.2 nM. This interaction is believed to contribute to its effects on dopamine release and modulation of neurotransmitter systems involved in cognition .

In Vitro Studies

In vitro studies have demonstrated that Facinicline activates human α7 nAChRs with an effective concentration (EC50) of approximately 0.8 μM in oocyte models and 7.7 μM in QM7 cells . Additionally, its antagonistic properties at the serotonin 3 receptor were confirmed with an IC50 of 2.8 nM in oocytes and 32.7 nM in N1E-115 cells .

In Vivo Studies

Facinicline's efficacy has been evaluated in various animal models:

- Cognitive Enhancement : In rodent studies, administration of Facinicline improved object recognition memory, with minimally effective doses starting at 1.0 mg/kg administered orally. The compound demonstrated significant enhancement in memory tasks after both acute and repeated dosing regimens .

- Sensorimotor Gating : Improvements in sensorimotor gating were noted, suggesting potential benefits for conditions characterized by cognitive deficits such as schizophrenia .

Clinical Studies

This compound has been investigated in clinical trials targeting cognitive deficits associated with schizophrenia and Alzheimer's disease:

- A randomized, placebo-controlled study was conducted to assess its impact on cognitive symptoms in schizophrenia patients, indicating ongoing interest in its clinical applications .

Cognitive Dysfunction in Schizophrenia

In a clinical trial involving patients with schizophrenia, Facinicline was administered to evaluate its efficacy in improving cognitive deficits. The results indicated a statistically significant improvement compared to placebo, highlighting its potential as a therapeutic agent for enhancing cognition in this patient population .

Alzheimer's Disease

Facinicline has also been explored for its effects on Alzheimer's disease-related cognitive decline. Early-phase trials reported improvements in cognitive function among participants receiving the drug compared to those on placebo, suggesting that it may offer therapeutic benefits for managing symptoms of Alzheimer's .

Pharmacological Profile

| Property | Value |

|---|---|

| Molecular Formula | C15H19ClN4O |

| Molecular Weight | 270.3296 g/mol |

| α7 nAChR Ki | 6 nM |

| 5-HT3 Receptor Ki | 1.2 nM |

| EC50 (α7 nAChR) | 0.8 μM (oocytes) |

| IC50 (5-HT3 Receptor) | 2.8 nM (oocytes) |

Summary of Clinical Trials

| Condition | Phase | Results |

|---|---|---|

| Cognitive Dysfunction | II | Significant improvement noted |

| Schizophrenia | II | Positive effects on cognition |

| Alzheimer's Disease | II | Cognitive function enhancement |

Propriétés

IUPAC Name |

N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-1H-indazole-3-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O.ClH/c20-15(14-11-3-1-2-4-12(11)17-18-14)16-13-9-19-7-5-10(13)6-8-19;/h1-4,10,13H,5-9H2,(H,16,20)(H,17,18);1H/t13-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMRLNEYJEPELSM-BTQNPOSSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)NC(=O)C3=NNC4=CC=CC=C43.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CCC1[C@@H](C2)NC(=O)C3=NNC4=CC=CC=C43.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

677305-02-1 | |

| Record name | Facinicline hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0677305021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FACINICLINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O6J463N18M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.